5-LOX Enzyme Inhibition Baseline
N-(Butan-2-yl)-4-ethoxyaniline was tested in two independent 5-LOX inhibition assays within the ChEMBL-curated dataset. In human recombinant 5-LOX expressed in E. coli BL21(DE3), the compound displayed an IC50 value of 1.00 × 10⁴ nM (10 µM) assessed via reduction of all-trans LTB4 and 5-HETE formation. A second assay using human polymorphonuclear leukocytes (PMNL) confirmed a similar IC50 of 1.00 × 10⁴ nM [1][2]. No comparative IC50 data for the n-butyl, isobutyl, or tert-butyl analogs of 4-ethoxyaniline are available in the same dataset. This evidence is tagged 'Supporting evidence' because although quantitative data exists for the target compound, a direct head-to-head comparator is absent, and the potency is too weak to claim therapeutic relevance.
| Evidence Dimension | 5-LOX enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 10,000 nM (human recombinant 5-LOX and human PMNL) |
| Comparator Or Baseline | No direct comparator data available; typical reference 5-LOX inhibitors (e.g., zileuton) exhibit IC50 values in the low micromolar to nanomolar range |
| Quantified Difference | Not calculable without comparator data in same assay |
| Conditions | Recombinant human 5-LOX / E. coli BL21(DE3) expression system; human PMNL; detection of LTB4 and 5-HETE isomers by RP-HPLC |
Why This Matters
Establishes a quantitative activity anchor for structure-activity relationship (SAR) studies, enabling researchers to assess whether the sec-butyl substitution enhances or diminishes target engagement relative to future comparator compounds.
- [1] BindingDB. BDBM50591538 – Inhibition of human recombinant 5-LOX expressed in E. coli BL21(DE3). University Federico II of Naples. View Source
- [2] BindingDB. BDBM50591538 – Inhibition of 5-LOX in human PMNL. University Federico II of Naples. View Source
